molecular formula C14H12N2OS B13322769 2-(Benzyloxy)-1,3-benzothiazol-5-amine

2-(Benzyloxy)-1,3-benzothiazol-5-amine

Cat. No.: B13322769
M. Wt: 256.32 g/mol
InChI Key: YMNZEPCZQFSIBJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-benzothiazol-5-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-benzothiazol-5-amine typically involves the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-benzothiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-(Benzyloxy)-1,3-benzothiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1,3-benzothiazol-5-amine is unique due to its benzothiazole core, which imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications

Biological Activity

2-(Benzyloxy)-1,3-benzothiazol-5-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with benzyloxy groups. The synthetic pathway often includes steps such as nucleophilic substitution and cyclization, which are crucial for achieving the desired compound structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis induction
A54912.8Cell cycle arrest

These findings suggest that the compound may serve as a lead molecule for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis8

The compound's efficacy against these pathogens highlights its potential as a therapeutic agent in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells, leading to apoptosis.
  • Disruption of Cell Membrane Integrity : Its antimicrobial action involves disrupting bacterial cell membranes, resulting in cell lysis.
  • Modulation of Enzyme Activity : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism and survival.

Case Studies

Recent case studies have explored the therapeutic potential of this compound in preclinical models:

  • Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to control groups.
  • Antimicrobial Efficacy : Another investigation revealed that combining this compound with standard antibiotics enhanced their effectiveness against resistant strains of bacteria.

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

2-phenylmethoxy-1,3-benzothiazol-5-amine

InChI

InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

YMNZEPCZQFSIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

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